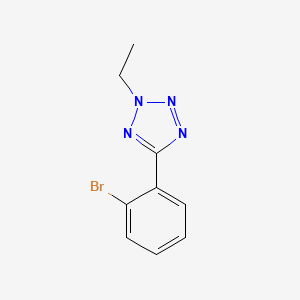

5-(2-Bromophenyl)-2-ethyltetrazole

Description

Regioselective N-Alkylation to Introduce the 2-Ethyl Substituent

The final stage in the synthesis of 5-(2-bromophenyl)-2-ethyltetrazole is the introduction of an ethyl group onto the tetrazole ring. This step is complicated by the fact that the tetrazole anion has two potential sites for alkylation: the N1 and N2 positions, leading to the formation of two possible regioisomers. For the target compound, selective alkylation at the N2 position is required.

N-Alkylation Strategies for Tetrazoles

The alkylation of 5-substituted tetrazoles is a common method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net A variety of alkylating agents can be used, including alkyl halides (e.g., ethyl iodide, ethyl bromide), alkyl sulfates, and alcohols under specific catalytic conditions. researchgate.netepa.gov The reaction is typically performed in the presence of a base, which deprotonates the tetrazole to form the corresponding tetrazolate anion, a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govmdpi.com

Recent advancements have explored alternative alkylation methods. One such method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.orgresearchgate.netorganic-chemistry.org This approach has shown a preference for forming the 2,5-disubstituted tetrazole isomer. researchgate.netorganic-chemistry.org Another strategy employs alcohols in the presence of a Lewis acid catalyst like boron trifluoride-diethyl ether complex (BF₃·Et₂O). epa.gov

Control of N1 vs. N2 Alkylation Regioselectivity

Controlling the regioselectivity of N-alkylation is a critical challenge in tetrazole chemistry. The ratio of N1 to N2 isomers is influenced by several factors, including:

Steric and Electronic Effects of the 5-Substituent: The nature of the group at the C5 position of the tetrazole ring can sterically hinder the approach of the alkylating agent to the adjacent N1 position, thereby favoring alkylation at the less hindered N2 position. Electron-withdrawing groups at the C5 position tend to favor the formation of the N2 isomer.

Nature of the Alkylating Agent: The size and reactivity of the alkylating agent play a role. For instance, bulkier alkylating agents may show a greater preference for the N2 position due to reduced steric hindrance.

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the isomeric ratio. nih.gov For example, solvent polarity can influence the nature of the ion pair between the tetrazolate anion and the counter-ion, which in turn affects the accessibility of the N1 and N2 positions. researchgate.net Some studies have shown that conducting the reaction in aprotic solvents like THF can favor N2 alkylation, while DMSO may favor the N1 isomer. researchgate.net

Catalysts and Additives: The use of specific catalysts or additives can direct the alkylation to a particular nitrogen. For example, the alkylation of 5-substituted tetrazoles with tertiary alcohols in the presence of BF₃·Et₂O has been shown to produce N2-alkylated products with high regioselectivity. epa.gov Similarly, Bu₄NI has been used as a catalyst for regioselective N2-alkylation. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, conditions would be optimized to favor the formation of the N2 isomer. This would likely involve the use of an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base and solvent system, potentially with a catalyst known to promote N2-alkylation, to achieve the desired product with high selectivity over the N1-ethyl isomer. researchgate.netsrce.hr

Reactivity of the Tetrazole Ring System

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, exhibits a unique reactivity profile. In this compound, the presence of the ethyl group at the 2-position and the bromophenyl group at the 5-position influences its chemical behavior.

Ring-Opening Reactions and Derived Intermediates

While specific studies on the ring-opening of this compound are not extensively documented, the general behavior of 2,5-disubstituted tetrazoles suggests that they can undergo thermal or photochemical reactions leading to the extrusion of molecular nitrogen (N₂). This process typically results in the formation of highly reactive nitrile imine intermediates. acs.org The stability and subsequent reaction pathways of these intermediates are influenced by the nature of the substituents at the 2 and 5 positions.

nih.govacs.org-Dipolar Cycloaddition Reactions Involving Tetrazole Derivatives

Tetrazoles are well-established precursors for generating nitrile imines, which are valuable 1,3-dipoles for cycloaddition reactions. acs.orgoup.com The thermal or photochemical decomposition of 2,5-disubstituted tetrazoles can generate nitrile imines that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and nitriles. nih.govoup.comchemtube3d.com This approach provides a powerful method for the synthesis of a variety of five-membered nitrogen-containing heterocycles. oup.com For instance, the reaction of a thermally generated N-triflyl-nitrile imine with a nitrile results in the regioselective formation of 1,2,4-triazoles. oup.com

Controlled Thermal Decomposition Pathways

The thermal decomposition of tetrazole derivatives is a complex process that can lead to various products depending on the substitution pattern and reaction conditions. acs.orgresearchgate.net For 2,5-disubstituted tetrazoles, the primary thermal decomposition pathway often involves the elimination of dinitrogen (N₂) to form a nitrile imine intermediate. acs.org The stability of the tetrazole ring is influenced by its substituents; for example, the introduction of a tetrazole fragment into nitropyrazoles can lower the decomposition temperature. researchgate.net The decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net The main gaseous products from the thermal decomposition of some complex tetrazole-containing compounds include N₂, HCN, and HN₃. energetic-materials.org.cn High-level ab initio studies on the thermal decomposition of tetrazole itself have highlighted the importance of tautomeric equilibria and have identified key intermediates in the thermolysis mechanism. acs.org

Reactivity of the Bromophenyl Moiety

The bromophenyl group attached to the tetrazole ring offers a versatile handle for further functionalization of the molecule through reactions characteristic of aryl halides.

Halogen Atom Reactivity (e.g., Nucleophilic Aromatic Substitution)

The bromine atom on the phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). wikipedia.org However, simple aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.orglibretexts.org The reactivity of aryl halides in SNAr reactions is also influenced by the nature of the halogen, with reactivity generally decreasing down the group (F > Cl > Br > I) because the rate-determining step does not involve cleavage of the carbon-halogen bond. stackexchange.com The presence of the tetrazole ring, which is an electron-withdrawing group, could potentially activate the bromophenyl moiety towards nucleophilic attack, although specific studies on this compound are needed to confirm this.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromine atom provides an excellent site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net this compound can be readily coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. This reaction is widely used due to its tolerance of various functional groups. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with several aryl/heteroaryl boronic acids via Suzuki coupling. mdpi.com

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for coupling aryl bromides with alkynes to produce arylalkynes. youtube.comyoutube.com The reactivity of the aryl halide in Sonogashira coupling follows the order I > OTf > Br > Cl. youtube.com This allows for selective coupling reactions. For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide. wikipedia.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org Aryl bromides are common substrates for this reaction, although they can sometimes undergo dehalogenation as a side reaction. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

The diverse reactivity of both the tetrazole ring and the bromophenyl moiety in this compound makes it a valuable building block in medicinal chemistry and materials science, allowing for the synthesis of a wide array of complex molecules with potentially interesting biological and physical properties.

Reactivity of the N-Ethyl Substituent

The N-ethyl group in this compound is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the tetrazole ring and the adjacent 2-bromophenyl group.

Thermal and Photochemical Decomposition: N-alkyl tetrazoles are known to undergo thermal and photochemical reactions. The high nitrogen content of the tetrazole ring makes it a precursor for the generation of energetic materials and gas-generating agents. mdpi.combohrium.com Thermal decomposition of N-substituted tetrazoles often proceeds via the elimination of molecular nitrogen. researchgate.net The decomposition mechanism can be complex, and in some cases, may involve isomerization to an azidoimine tautomer, particularly for 1,5-substituted tetrazoles. researchgate.net For 2,5-disubstituted tetrazoles like the title compound, direct nitrogen extrusion from the ring is a plausible pathway. researchgate.net

Photochemical transformations of tetrazole derivatives can also lead to the extrusion of nitrogen and the formation of reactive intermediates such as nitrenes. mdpi.com The specific products would depend on the reaction conditions and the surrounding medium. For instance, the photolysis of some tetrazoles can lead to the formation of iminoaziridines or carbodiimides. mdpi.com

Acidity and N-Dealkylation: While the N-ethyl group itself is not acidic, the protons on the alpha-carbon can exhibit some acidity due to the electron-withdrawing tetrazole ring. However, a more significant aspect of reactivity is the potential for N-dealkylation. The N-alkylation of tetrazoles is a reversible process under certain conditions. mdpi.com While the synthesis of this compound involves the alkylation of 5-(2-bromophenyl)-1H-tetrazole with an ethylating agent, vulcanchem.com the reverse reaction, N-de-ethylation, could potentially be achieved, although this is generally a challenging transformation.

C-H Activation and Functionalization: A significant area of modern organic chemistry is the catalytic C-H activation of alkyl groups. biolmolchem.com In the context of N-alkyl azoles, transition metal catalysts can facilitate the functionalization of the C-H bonds of the N-ethyl group. This allows for the introduction of various functional groups, expanding the synthetic utility of the parent molecule.

Investigations into Reaction Kinetics and Thermodynamics

Reaction Kinetics: The kinetics of reactions involving the N-ethyl group would be influenced by several factors, including the nature of the reagent, the solvent, and the presence of a catalyst. For instance, in nucleophilic substitution reactions targeting the ethyl group, the reaction rate would depend on the strength of the nucleophile and the leaving group ability of the tetrazole ring.

The kinetics of thermal decomposition of tetrazole derivatives have been studied, often revealing complex reaction pathways. researchgate.net The activation energy for the decomposition process is a key parameter that determines the thermal stability of the compound.

Below is a table summarizing kinetic data for the thermal decomposition of a related compound, although specific data for this compound is not available.

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Generic N-substituted tetrazole | Data Not Available | Data Not Available | researchgate.net |

Catalyst Development for Transformations of this compound

The development of catalysts for the transformation of this compound would likely focus on two main areas: reactions at the bromophenyl group and reactions at the N-ethyl substituent.

Catalysis for the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for a variety of catalytic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. For the related compound, 5-(2-bromophenyl)-1H-tetrazole, copper-catalyzed reactions have also been reported. sigmaaldrich.com

Catalysis for the N-Ethyl Group: As mentioned in section 3.3, the catalytic C-H activation of the N-ethyl group is a promising avenue for functionalization. Transition metal catalysts, including those based on palladium, rhodium, and copper, have been developed for the C-H functionalization of N-alkyl groups in various azole systems. These reactions can enable the introduction of aryl, alkyl, and other functional groups.

The following table provides examples of catalytic systems used for the functionalization of N-alkyl azoles, which could be adapted for this compound.

| Reaction Type | Catalyst System | Substrate Scope | Reference |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | N-alkyl imidazoles, N-alkyl triazoles | - |

| C-H Alkylation | Rh(III) complexes | N-alkyl pyrazoles | - |

| C-H Amination | Cu(I) complexes | N-alkyl benzimidazoles | - |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-2-ethyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOPOMJQOQODGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Bromophenyl 2 Ethyltetrazole and Its Precursors

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction is the most prevalent and efficient method for synthesizing 5-substituted 1H-tetrazoles. acs.org This reaction typically involves the combination of a nitrile with an azide (B81097). acs.org

The direct cycloaddition of nitriles and azides is a fundamental approach to forming the tetrazole ring. acs.org However, this reaction often requires harsh conditions and can be slow. To overcome the high activation energy associated with this cycloaddition, various catalytic systems have been developed. acs.org The mechanism of this reaction is a subject of ongoing study, with evidence suggesting that it may proceed through a stepwise addition of an anionic azide species to the nitrile, followed by cyclization, rather than a concerted cycloaddition. acs.org Theoretical calculations suggest that a nitrile activation step precedes the formation of an imidoyl azide, which then cyclizes to form the tetrazole. acs.org

The reaction of organonitriles with sodium azide is a widely used method for preparing 5-substituted 1H-tetrazoles. thieme-connect.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield.

To facilitate the [3+2] cycloaddition, a variety of catalytic systems are employed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.orgnih.gov

Copper Salts: Copper(II) complexes, such as those with tetradentate ligands, have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, yielding 5-substituted 1H-tetrazoles. jchr.org Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is another effective and environmentally friendly catalyst for this transformation, applicable to a range of aromatic and aliphatic nitriles. scielo.br This method offers high yields and short reaction times. scielo.br

Zinc Salts: Zinc salts, like zinc bromide, are also utilized as catalysts. rsc.org DFT calculations have shown that Lewis acids such as zinc salts activate the nitrile moiety, leading to an open-chain intermediate that subsequently cyclizes to form the tetrazole nucleus. nih.gov Dinuclear Zn(II) complexes have demonstrated catalytic activity for the [3+2] cycloaddition at relatively lower temperatures. acs.org

Organotin Compounds: The dialkyltin oxide-trimethylsilyl azide system is a known catalyst for the azide-nitrile cycloaddition. acs.org Computational studies have elucidated that this tin-based catalyst activates the nitrile substrate, although the catalyst is formed irreversibly. organic-chemistry.org

In recent years, there has been a significant push towards developing more environmentally friendly methods for tetrazole synthesis. benthamdirect.comeurekaselect.com These "green" approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency. benthamdirect.com

Key green strategies include:

Water-mediated and solvent-free methodologies . benthamdirect.comeurekaselect.com

Use of eco-friendly catalysts : This includes the use of readily available and less toxic catalysts like copper sulfate pentahydrate. scielo.br

Microwave-assisted synthesis : Microwave heating can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. organic-chemistry.org

Organocatalysis : The use of small organic molecules as catalysts, such as L-proline, offers a metal-free alternative for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com Another notable organocatalyst is 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which can be generated in situ and demonstrates high reactivity. organic-chemistry.org

Silica (B1680970) sulfuric acid : A solid-supported acid catalyst, silica sulfuric acid, has been used for the efficient, one-pot synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. nih.gov

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

Alternative Ring Formation Methods for Tetrazoles

While the nitrile-azide cycloaddition is the most common route, alternative methods for constructing the tetrazole ring exist, starting from various precursors. benthamdirect.comeurekaselect.com These methods provide alternative synthetic pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials. Recent reviews have highlighted green synthetic approaches starting from precursors such as isonitriles, carbonyls, amines, amides, and oximes. benthamdirect.comeurekaselect.com

Spectroscopic and Structural Elucidation of 5 2 Bromophenyl 2 Ethyltetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of 5-(2-Bromophenyl)-2-ethyltetrazole is expected to exhibit distinct signals corresponding to the ethyl and bromophenyl protons. The ethyl group attached to the nitrogen atom of the tetrazole ring will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). organicchemistrydata.org The chemical shift of the methylene protons is influenced by the electronegativity of the adjacent nitrogen atom and is anticipated to appear downfield. organicchemistrydata.org The aromatic region of the spectrum will be more complex due to the presence of the ortho-substituted bromophenyl group, showing a multiplet pattern for the four non-equivalent protons. The ortho-bromo substituent will influence the chemical shifts of the adjacent protons through inductive and anisotropic effects. youtube.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.5 | Triplet | ~7 |

| Ethyl -CH₂- | ~4.5 | Quartet | ~7 |

| Aromatic Protons | 7.3 - 7.8 | Multiplet | - |

Note: Predicted values are based on data for analogous 2-ethyl-5-aryltetrazoles and general substituent effects. vulcanchem.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the ethyl carbons, the bromophenyl carbons, and the tetrazole ring carbon. The carbon of the tetrazole ring in 2,5-disubstituted tetrazoles typically resonates in the range of 160-165 ppm. nih.gov The ethyl group carbons will appear in the aliphatic region, with the methylene carbon being more downfield than the methyl carbon due to its proximity to the nitrogen atom. acs.orgrsc.org The six carbons of the bromophenyl ring will show distinct signals, with the carbon atom bonded to the bromine atom (C-Br) exhibiting a chemical shift influenced by the heavy atom effect, and the carbon attached to the tetrazole ring (C-tetrazole) also showing a characteristic downfield shift. acs.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂- | ~50 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 128 - 134 |

| Aromatic C-tetrazole | ~130 |

| Tetrazole C5 | ~164 |

Note: Predicted values are based on data for analogous 2-ethyl-5-aryltetrazoles and known substituent effects for brominated aromatics. vulcanchem.comnih.gov

To definitively assign the proton and carbon signals and to confirm the 2,5-disubstitution pattern, advanced 2D NMR techniques are invaluable. sigmaaldrich.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the -CH₂- and -CH₃ signals of the ethyl group and the CH signals of the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. sigmaaldrich.com Key correlations would be expected between the ethyl protons and the tetrazole ring carbon, as well as between the aromatic protons and the tetrazole carbon. These correlations are crucial for confirming the connectivity between the ethyl group, the tetrazole ring, and the bromophenyl moiety.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space correlations between protons, which can help to establish the relative orientation of the substituents. For instance, an NOE between the ethyl group protons and the ortho-protons of the phenyl ring would support the proposed structure. sigmaaldrich.com

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. libretexts.org A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comjove.comwisc.edu

The fragmentation of 2,5-disubstituted tetrazoles often involves the loss of a molecule of nitrogen (N₂), leading to the formation of a nitrilimine intermediate. capes.gov.brmdpi.com Subsequent fragmentation of the bromophenyl and ethyl groups would also be observed. rsc.orgresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 266/268 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 238/240 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazole ring. |

| 183/185 | [C₇H₄BrN]⁺ | Fragmentation involving the loss of the ethyl group and N₂. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Note: The presence of bromine isotopes will result in doublet peaks for all bromine-containing fragments. youtube.comjove.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra of this compound would be characterized by vibrations of the tetrazole ring, the bromophenyl group, and the ethyl group. sigmaaldrich.com The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this molecule is not centrosymmetric, some vibrations may be more prominent in one technique over the other.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3050 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=N and N=N stretches (tetrazole ring) | 1400 - 1600 | IR, Raman |

| C-C aromatic stretch | 1450 - 1600 | IR, Raman |

| C-H bends | 1350 - 1450 | IR |

| C-Br stretch | 500 - 600 | IR, Raman |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) reveals common features of 2,5-disubstituted tetrazoles. sigmaaldrich.commdpi.com

A crystal structure of this compound would confirm the 2,5-substitution pattern and provide precise bond lengths and angles. It would also reveal the dihedral angle between the tetrazole ring and the bromophenyl ring, which is an important conformational parameter. Intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom, would also be elucidated, providing insight into the crystal packing. researchgate.net For many 2,5-disubstituted tetrazoles, the tetrazole ring is found to be planar. nih.govsigmaaldrich.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice and the non-covalent forces that govern this organization are critical to a compound's physical properties. For substituted tetrazoles, a variety of intermolecular interactions are known to dictate their crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of intermolecular interactions emerges.

For analogous compounds, Hirshfeld analysis reveals the prevalence of several key interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these contacts. For a molecule like this compound, the expected contributions from various interactions would be:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl and ethyl groups. They generally constitute a significant percentage of the Hirshfeld surface.

C–H···π Interactions: The electron-rich tetrazole and phenyl rings can act as π-acceptors for hydrogen atoms from neighboring molecules, leading to the formation of C–H···π bonds that contribute to the stability of the crystal packing.

Halogen Bonds (Br···N/Br···C): The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with the nitrogen atoms of the tetrazole ring or the carbon atoms of the aromatic system of an adjacent molecule. These interactions, though often weaker than classical hydrogen bonds, can be highly directional and play a crucial role in the supramolecular assembly.

A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound, based on data from similar structures, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45 - 55% |

| C···H/H···C | 15 - 25% |

| Br···H/H···Br | 10 - 15% |

| N···H/H···N | 5 - 10% |

| Br···N/N···Br | 2 - 5% |

| C···C (π-π) | 1 - 3% |

This table is illustrative and based on typical values for similar brominated phenyltetrazole derivatives. Actual values would require experimental crystallographic data.

Conformational Analysis in the Solid State

The conformation of a molecule in its crystalline form is the result of a delicate balance between intramolecular steric effects and intermolecular packing forces. For this compound, the key conformational feature is the relative orientation of the 2-bromophenyl group and the tetrazole ring.

The dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring is a critical parameter. Due to the steric hindrance imposed by the bromine atom at the ortho position of the phenyl ring, a non-coplanar arrangement is highly probable. This twisting is a common feature in 2-substituted phenyl derivatives. The exact value of this dihedral angle would be influenced by the crystal packing forces, as the molecule adopts a conformation that allows for optimal intermolecular interactions.

Furthermore, the ethyl group attached to the nitrogen atom of the tetrazole ring introduces additional conformational flexibility. The torsion angles defining the orientation of the ethyl group relative to the tetrazole ring would be another important aspect of the solid-state conformation.

A summary of the key dihedral angles that would define the solid-state conformation of this compound is provided below.

| Dihedral Angle | Description | Expected Range |

| C(phenyl)-C(phenyl)-C(tetrazole)-N(tetrazole) | Defines the twist between the phenyl and tetrazole rings | 40° - 70° |

| N(tetrazole)-N(tetrazole)-C(ethyl)-C(ethyl) | Defines the orientation of the ethyl group | Variable, dependent on packing |

This table presents expected ranges based on related structures and steric considerations. Precise values are contingent on experimental determination.

Computational and Theoretical Studies of 5 2 Bromophenyl 2 Ethyltetrazole

Quantum Chemical Calculations for Molecular Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the three-dimensional arrangement of atoms and the nature of the chemical bonds within a molecule. For 5-(2-bromophenyl)-2-ethyltetrazole, these calculations offer a foundational understanding of its physicochemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this process would typically be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar heterocyclic systems. researchgate.net

The conformational landscape of this molecule is primarily defined by the rotational freedom around the C-C bond connecting the phenyl and tetrazole rings, and the C-N bond of the ethyl group. The presence of the bulky bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance, which would be expected to influence the preferred dihedral angle between the two rings. Computational studies on analogous 5-aryltetrazoles suggest that the phenyl and tetrazole rings are generally not coplanar in the lowest energy conformation. iosrjournals.org The ethyl group attached to the N2 position of the tetrazole ring also possesses rotational freedom, leading to multiple possible conformers. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation to identify the global minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data)

| Parameter | Predicted Value |

| Dihedral Angle (Phenyl-Tetrazole) | 45-60° |

| C-Br Bond Length | ~1.90 Å |

| N1-N2 Bond Length (Tetrazole) | ~1.34 Å |

| N2-N3 Bond Length (Tetrazole) | ~1.30 Å |

| N3-N4 Bond Length (Tetrazole) | ~1.35 Å |

| N4-C5 Bond Length (Tetrazole) | ~1.33 Å |

| C5-N1 Bond Length (Tetrazole) | ~1.32 Å |

| N2-C(ethyl) Bond Length | ~1.47 Å |

Note: The data in this table is representative and based on computational studies of similar substituted tetrazoles. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely to be distributed over the π-system of the tetrazole ring. The presence of the electron-withdrawing tetrazole ring and the bromine atom would influence the energies of these orbitals. DFT calculations can provide precise energies for the HOMO and LUMO, as well as visualize their spatial distribution. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: The data in this table is representative and based on computational studies of similar substituted tetrazoles. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or its interactions with biological targets.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy of the reaction. Computational methods, such as DFT, can be used to locate transition state structures on the potential energy surface. For instance, in the synthesis of 2,5-disubstituted tetrazoles, computational studies can help to rationalize the regioselectivity of the reaction by comparing the activation barriers for the formation of different isomers. researchgate.net

Energy Landscapes of Chemical Transformations

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. By mapping out the PES for a chemical reaction, chemists can identify reactants, products, intermediates, and transition states. This "energy landscape" provides a comprehensive picture of the reaction pathway. For a molecule like this compound, computational modeling of the energy landscape could be used to explore various chemical transformations, such as cycloaddition reactions or nucleophilic substitution, providing insights into the most favorable reaction pathways. nih.gov

Aromaticity Analysis of the Tetrazole Ring

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. The tetrazole ring is considered an aromatic heterocycle. Various computational methods can be employed to quantify the degree of aromaticity.

Table 3: Predicted Aromaticity Indices for the Tetrazole Ring in this compound (Representative Data)

| Aromaticity Index | Predicted Value | Interpretation |

| NICS(0) | -8.0 to -10.0 ppm | Indicates Aromatic Character |

| HOMA | 0.75 to 0.85 | Indicates Significant Aromaticity |

Note: The data in this table is representative and based on computational studies of similar substituted tetrazoles. Actual values for this compound would require specific calculations.

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a cornerstone of modern chemical research, allowing for the elucidation of molecular structure and properties before a compound is even synthesized. For this compound, these predictions are typically achieved through quantum chemical calculations, most notably using Density Functional Theory (DFT).

DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to first determine the molecule's most stable three-dimensional geometry. nih.gov This optimized geometry is crucial, as the accuracy of all subsequent spectroscopic predictions is highly dependent on it. Once the minimum energy structure is found, the same level of theory can be used to calculate various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the bromophenyl and ethyl groups, as well as the carbon of the tetrazole ring. The predicted spectrum would show distinct signals for the aromatic protons, the quartet and triplet of the ethyl group, and the various carbon environments within the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The predicted vibrational modes for this compound would include characteristic C-H stretching and bending frequencies for the aromatic and ethyl groups, C=N and N=N stretching vibrations of the tetrazole ring, and the C-Br stretching frequency. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region is predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the bromophenyl ring and the tetrazole system. The solvent environment can significantly influence the absorption maxima, and computational models can account for this by using implicit or explicit solvent models. youtube.com

Development of Computational Models for Organobromine Tetrazoles

The development of accurate and reliable computational models for a class of compounds like organobromine tetrazoles is a systematic process. The goal is to establish a computational protocol that can be used to predict the properties of new, yet-to-be-synthesized molecules within this class with a high degree of confidence.

The first step in developing such a model is the selection of an appropriate level of theory, which involves choosing a functional and a basis set. This selection is often guided by a balance between computational cost and accuracy. For organobromine compounds, it is important to use a basis set that can adequately describe the electron distribution around the bromine atom, which may include polarization and diffuse functions.

Once a level of theory is chosen, the model must be validated. This is typically done by comparing the computationally predicted properties of a set of known organobromine tetrazoles with their experimental data. The properties used for validation often include geometric parameters (bond lengths and angles) from X-ray crystallography and spectroscopic data (NMR, IR, UV-Vis). If there is a good correlation between the theoretical and experimental data, the computational model is considered validated.

For a class of molecules like organobromine tetrazoles, a validated computational model can then be used for several purposes:

High-throughput screening: The model can be used to predict the properties of a large library of virtual organobromine tetrazole derivatives, allowing researchers to prioritize which compounds to synthesize based on their predicted properties.

Mechanistic studies: Computational models can be used to investigate reaction mechanisms, such as the alkylation of the tetrazole ring, to understand the regioselectivity of the reaction.

Structure-property relationships: By systematically varying the substituents on the phenyl ring or the alkyl chain, computational models can help to establish quantitative structure-property relationships (QSPR). These relationships can provide insights into how different structural features influence the electronic, spectroscopic, and potentially, the biological properties of these compounds.

The development of robust computational models for organobromine tetrazoles, including this compound, is an ongoing effort that promises to accelerate the discovery and development of new functional molecules.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Highly Functionalized Tetrazoles

The synthesis of tetrazoles, particularly those with multiple points of substitution like 5-(2-Bromophenyl)-2-ethyltetrazole, is an area of continuous innovation. Traditional methods, such as the [3+2] cycloaddition of nitriles with azides, are being refined and supplemented by novel strategies that offer greater efficiency, diversity, and access to complex molecular architectures. bohrium.comresearchgate.netnih.gov

Future research could focus on applying multicomponent reactions (MCRs) to generate analogues of this compound. MCRs provide a powerful platform for creating molecular diversity and complexity in a single step. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, a strategy could be envisioned where a variant of the Ugi or Passerini reaction incorporates a tetrazole-containing component to build complex scaffolds. beilstein-journals.orgbeilstein-journals.org A significant innovation in this area is the use of novel tetrazole aldehydes as building blocks, which can be incorporated into MCRs to create diverse, drug-like molecules. beilstein-journals.orgbeilstein-journals.org This approach represents a shift from late-stage tetrazole formation to using pre-formed, functionalized tetrazoles as key starting materials. beilstein-journals.org

Another promising avenue is the further functionalization of the pre-formed tetrazole scaffold. Research has demonstrated the viability of nucleophilic aromatic substitution (SNAr) reactions to attach complex groups to the tetrazole nitrogen. nih.gov For example, N-2,4-dinitrophenyltetrazoles have been synthesized effectively using this method, which is tolerant of a wide range of substituents on the C-5 aryl ring, including electron-rich and electron-deficient systems. nih.gov This suggests that similar strategies could be developed for the N-ethylation step in the synthesis of the target compound or for creating a library of N-substituted derivatives.

| Synthetic Strategy | Description | Potential Application for this compound Analogues | Key Advantages |

| Multicomponent Reactions (MCRs) | Reactions combining three or more starting materials in a single pot to form a product containing substantial portions of all reactants. nih.gov | Synthesis of complex molecules where the tetrazole moiety is introduced as a building block (e.g., a tetrazole aldehyde). beilstein-journals.orgbeilstein-journals.org | High efficiency, atom economy, diversity-oriented synthesis. beilstein-journals.org |

| Late-Stage Functionalization | Modification of a pre-existing molecular scaffold in the final steps of a synthesis. beilstein-journals.org | Introduction of the bromo-phenyl group or other functionalities onto a pre-formed 2-ethyltetrazole core. | Allows for rapid generation of analogues from a common intermediate. |

| Novel Building Blocks | Use of uniquely functionalized tetrazoles (e.g., tetrazole aldehydes) as starting materials for further synthesis. beilstein-journals.org | A 2-ethyltetrazole aldehyde could serve as a platform for building a wide array of C-5 substituted derivatives via various C-C bond-forming reactions. | Access to previously inaccessible chemical space. beilstein-journals.org |

| SNAr Functionalization | Nucleophilic Aromatic Substitution on an activated tetrazole ring to introduce N-substituents. nih.gov | A potential route for the N-ethylation of 5-(2-bromophenyl)tetrazole or for synthesizing a library of N-alkyl/aryl derivatives. | Wide substrate scope and tolerance for various functional groups. nih.gov |

This table provides an overview of modern synthetic strategies and their potential application to the synthesis of complex tetrazoles like this compound, based on current research trends.

Exploration of Unconventional Reactivity Pathways

The tetrazole ring is often considered a stable bioisostere for carboxylic acids, but its unique electronic structure also allows for unconventional reactivity under specific conditions. bohrium.comacs.org Exploring these pathways for this compound could unlock novel applications in synthetic and materials chemistry.

One area of emerging research is the controlled decomposition or rearrangement of the tetrazole ring. Studies on other 5-substituted-1H-tetrazoles have shown that under high-temperature conditions, the ring can undergo decomposition through mechanisms like cyclo-reversion to a nitrile. beilstein-journals.org The presence of the N-2 ethyl group and the C-5 bromophenyl group in the target molecule would likely influence these decomposition pathways, potentially leading to unique and synthetically useful intermediates.

Photochemical activation is another promising frontier. Research has shown that tetrazoles can be converted into pyrazolines via a reagent-free "photo-click" strategy, where UV light generates a nitrile imine dipole that is then trapped by a dipolarophile. thieme-connect.com Applying this to this compound could provide a novel route to highly substituted pyrazoline structures, which are valuable heterocyclic building blocks.

Furthermore, recent studies have leveraged N-functionalized tetrazoles as "latent active esters" for amide bond formation. nih.gov In this approach, an N-2,4-dinitrophenyltetrazole, upon thermal activation, rearranges to form a highly reactive HOBt-type ester in situ, which then efficiently acylates an amine. nih.gov Investigating whether the N-ethyl group in the target compound could be replaced with a suitable activating group could transform it from a stable final compound into a reactive intermediate for peptide synthesis or polymer functionalization.

Advanced Computational Studies and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide synthetic efforts and application-based research. iosrjournals.orgresearchgate.net For a molecule like this compound, advanced computational studies could illuminate its structural, electronic, and reactive properties.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, bond lengths, and angles. iosrjournals.orgresearchgate.net Such studies on related tetrazoles have been used to understand how different substituents influence the electronic structure of the tetrazole ring. iosrjournals.org For the target compound, this could reveal the conformational preferences of the bromophenyl ring relative to the tetrazole and how the N-ethyl group affects the ring's aromaticity and stability.

Predictive modeling can also be used to explore potential intermolecular interactions. Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are computational techniques that can visualize and quantify weak interactions like hydrogen bonds and π–π stacking, which are crucial for crystal engineering and understanding receptor binding. researchgate.net Molecular docking simulations could predict the binding affinity of this compound with various biological targets, such as enzymes or receptors, guiding its evaluation in medicinal chemistry. acs.orgnih.gov For example, studies have successfully used docking to identify tetrazole derivatives with potential as antitumor agents by predicting their interaction with proteins like casein kinase 2 (CSNK2A1). nih.gov

Finally, computational tools can predict reactivity. The calculation of Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net The dual descriptor and Fukui indices can further refine these predictions, highlighting specific atoms' susceptibility to different types of reactions, which is invaluable for planning synthetic transformations. researchgate.netresearchgate.net

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, thermodynamic properties (enthalpy, entropy). researchgate.net | Understanding the molecule's stability, conformational preferences, and the electronic influence of its substituents. iosrjournals.org |

| Hirshfeld Surface Analysis / NCI | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking). researchgate.net | Predicting crystal packing and solid-state properties; understanding potential non-covalent interactions with biological targets. |

| Molecular Docking | Prediction of binding mode and affinity to a biological target's active site. nih.gov | Guiding the exploration of the compound's potential as a therapeutic agent by identifying likely protein partners. acs.org |

| MEP, Fukui Indices | Identification of nucleophilic and electrophilic sites; prediction of local reactivity. researchgate.netresearchgate.net | Guiding the design of new reactions and functionalization strategies for the molecule. |

This interactive table summarizes key computational methods and their potential application in elucidating the properties and reactivity of this compound.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of tetrazoles often involves the use of azides, which can generate hazardous and explosive intermediates like hydrazoic acid (HN₃). core.ac.uk Flow chemistry, where reagents are pumped through a heated and pressurized reactor, is emerging as a powerful technology to mitigate these risks and improve efficiency. core.ac.ukmit.edu

Applying continuous-flow synthesis to this compound and its analogues offers significant advantages. By maintaining only a small volume of the reaction mixture at high temperature and pressure at any given time, the risks associated with potentially explosive intermediates are dramatically reduced. core.ac.ukmit.edu Flow processes for 5-substituted 1H-tetrazoles have been developed that are safe, scalable, and efficient, sometimes eliminating the need for metal catalysts and using near-equimolar amounts of sodium azide (B81097). core.ac.ukmit.edu These systems can achieve high yields in residence times of just a few minutes, a significant improvement over traditional batch processing. acs.orgacs.org

The integration of flow chemistry with automated platforms allows for rapid reaction optimization and the creation of compound libraries. A flow reactor could be coupled with automated reagent delivery and in-line analysis (e.g., HPLC, NMR) to quickly screen different reaction conditions (temperature, pressure, residence time, stoichiometry) for the synthesis of the target molecule. This automated approach could then be used to synthesize a library of derivatives by systematically varying the nitrile and alkylating agent, enabling a rapid exploration of the chemical space around this compound for structure-activity relationship (SAR) studies. This methodology has been successfully applied to the synthesis of complex pharmaceutical targets like valsartan, demonstrating its industrial viability. acs.org

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents (e.g., azides) and potential for thermal runaway. core.ac.uk | Significantly enhanced safety by using small reactor volumes, minimizing the amount of hazardous material at reaction conditions at any time. core.ac.ukmit.edu |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by extending the operation time or using parallel reactors. acs.org |

| Reaction Time | Often requires hours to days for completion. nih.gov | Typically reduced to minutes due to efficient heat and mass transfer at superheated conditions. acs.orgacs.org |

| Efficiency | May require excess reagents to drive the reaction to completion. | Often allows for near-stoichiometric use of reagents and provides higher space-time yields. core.ac.uk |

| Automation | Difficult to fully automate for optimization and library synthesis. | Easily integrated with automated pumps, purification modules, and in-line analytics for high-throughput screening. nih.gov |

This interactive table compares traditional batch synthesis with modern flow chemistry approaches for the production of tetrazoles, highlighting the potential benefits for synthesizing compounds like this compound.

Q & A

Q. What are best practices for data management in tetrazole research?

- Methodological Answer : Use ELNs (Electronic Lab Notebooks) like LabArchives for traceability. Implement version control for spectral data (NMR, IR) and raw crystallography files (.cif). Share datasets via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.